molecular formula C24H19N5O3 B10940389 6-(4-methoxyphenyl)-1-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940389
M. Wt: 425.4 g/mol
InChI Key: BSQWWXMEURWYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is substituted with methoxyphenyl, methyl, phenyl, and isoxazolyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl and phenyl groups are introduced via substitution reactions, while the isoxazolyl group can be added through cycloaddition reactions involving nitrile oxides and olefins .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and isoxazole-containing molecules. Compared to these, 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Similar compounds include:

Properties

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-(3-phenyl-1,2-oxazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H19N5O3/c1-29-23-19(14-25-29)18(12-20(26-23)16-8-10-17(31-2)11-9-16)24(30)27-22-13-21(28-32-22)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,30)

InChI Key

BSQWWXMEURWYOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=NO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.